molecular formula C18H28Cl3N3 B13046254 (1R,4R)-4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine Hydrochloride

(1R,4R)-4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine Hydrochloride

Cat. No.: B13046254
M. Wt: 392.8 g/mol
InChI Key: JXHSMPDSVLJZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-AMINEHCL is a complex organic compound that features a cyclohexane ring substituted with an amine group and a piperazine ring attached to a dichlorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-AMINEHCL typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dichlorophenyl derivatives under controlled conditions.

    Attachment to Cyclohexane: The piperazine derivative is then attached to a cyclohexane ring through a series of substitution reactions.

    Final Amination:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the dichlorophenyl group to a more reduced state, such as a phenyl group.

    Substitution: The compound can participate in substitution reactions, especially at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3) are used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce simpler phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its dichlorophenyl group suggests potential activity in modulating biological pathways.

Medicine

The compound could be investigated for its pharmacological properties, including potential therapeutic effects. Its structure is reminiscent of certain drug molecules, indicating possible applications in drug development.

Industry

In industry, the compound might be used in the synthesis of specialty chemicals or as a precursor for more complex industrial products.

Mechanism of Action

The mechanism of action of (1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-AMINEHCL likely involves interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenyl group may play a role in binding to these targets, while the piperazine ring could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-AMINE: Without the hydrochloride salt, this compound may have different solubility and stability properties.

    (1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-OL: The hydroxyl derivative may exhibit different reactivity and biological activity.

Uniqueness

The unique combination of a cyclohexane ring, piperazine ring, and dichlorophenyl group in (1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-AMINEHCL sets it apart from other compounds. This structure may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets.

Properties

Molecular Formula

C18H28Cl3N3

Molecular Weight

392.8 g/mol

IUPAC Name

4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C18H27Cl2N3.ClH/c19-16-2-1-3-17(18(16)20)23-12-10-22(11-13-23)9-8-14-4-6-15(21)7-5-14;/h1-3,14-15H,4-13,21H2;1H

InChI Key

JXHSMPDSVLJZLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.